N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C27H33FN4O2S and its molecular weight is 496.65. The purity is usually 95%.
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Scientific Research Applications
Amyloid Imaging in Alzheimer's Disease
The compound N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide, while not directly mentioned, relates to the broader class of compounds utilized in the development of amyloid imaging ligands for Alzheimer's disease. These ligands, including derivatives of dimethylamino and phenylpiperazine, have been instrumental in enabling the in vivo measurement of amyloid deposits in the brain via PET scans. The research highlights the significant advancement in understanding Alzheimer's pathology and supports early detection and evaluation of anti-amyloid therapies (Nordberg, 2007).
Synthesis of Key Intermediates in Pharmaceutical Manufacturing
Research on derivatives closely related to the query compound has contributed to the synthesis of key pharmaceutical intermediates. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, an intermediate in the production of flurbiprofen, demonstrates the relevance of compounds with similar structural features in facilitating cost-effective and efficient pharmaceutical synthesis processes. The development of novel synthetic pathways for such intermediates is critical for the production of anti-inflammatory and analgesic medications (Qiu et al., 2009).
N-Phenylpiperazine Derivatives in Medicinal Chemistry
The N-phenylpiperazine moiety, a core component of the query compound, has been extensively studied for its versatility in medicinal chemistry, particularly in the development of CNS disorder treatments. These derivatives have proven druglikeness and are undergoing late-stage clinical trials, underscoring their potential in diversifying therapeutic applications beyond CNS structures. The review on N-phenylpiperazine derivatives emphasizes the underexplored opportunities and suggests areas for future research to exploit the scaffold's pharmacokinetic and pharmacodynamic enhancements in various therapeutic areas (Maia et al., 2012).
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33FN4O2S/c1-21-19-23(28)11-14-27(21)35(33,34)29-20-26(22-9-12-24(13-10-22)30(2)3)32-17-15-31(16-18-32)25-7-5-4-6-8-25/h4-14,19,26,29H,15-18,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMGKEVPXRJJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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